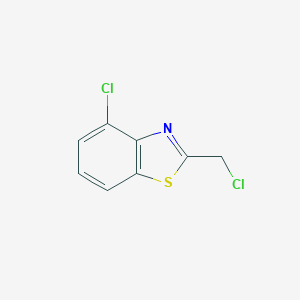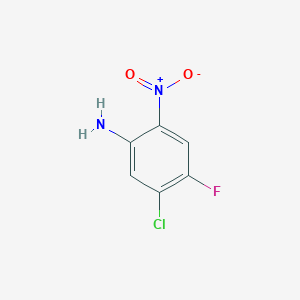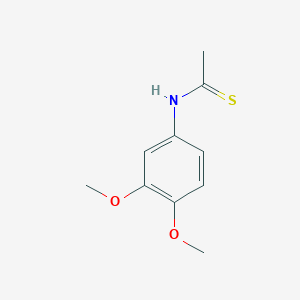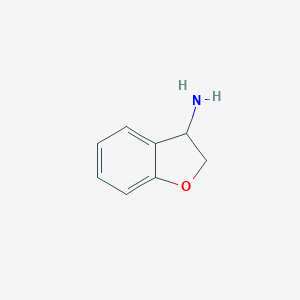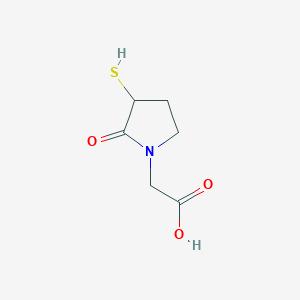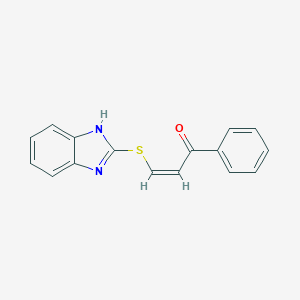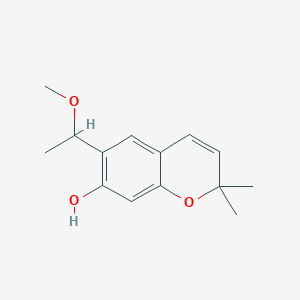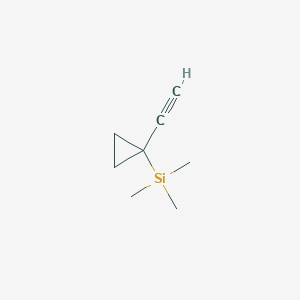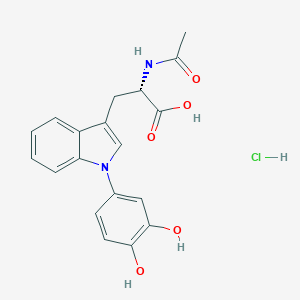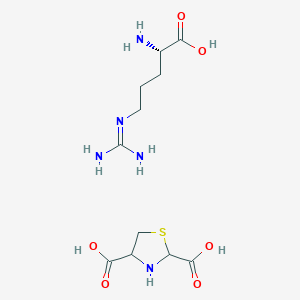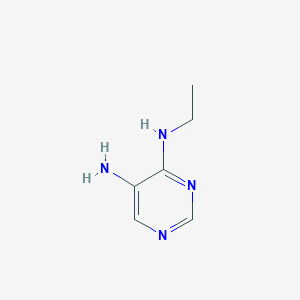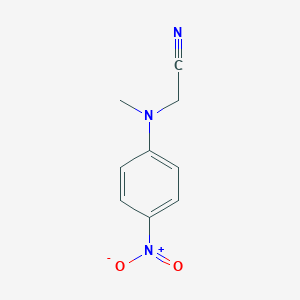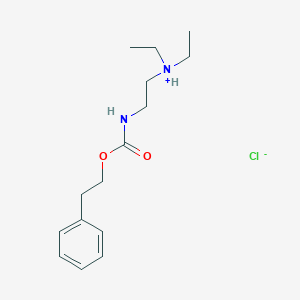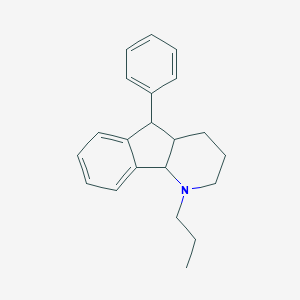
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of indenopyridines and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Studies have shown that this compound can inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell division and proliferation. It has also been shown to inhibit the activity of certain proteins that are involved in the regulation of cell survival and apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity, which can help protect cells from oxidative damage. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine in lab experiments is its potential as a drug candidate. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further research and development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential for use in combination therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been reported in several studies. One of the most commonly used methods involves the reaction of 2-(1-phenylpropylidene)malononitrile with cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Aplicaciones Científicas De Investigación
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has shown potential in various scientific research applications. One of the most promising areas of research is drug discovery and development. This compound has been found to exhibit significant activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
Número CAS |
107035-09-6 |
|---|---|
Nombre del producto |
1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine |
Fórmula molecular |
C21H25N |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
5-phenyl-1-propyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C21H25N/c1-2-14-22-15-8-13-19-20(16-9-4-3-5-10-16)17-11-6-7-12-18(17)21(19)22/h3-7,9-12,19-21H,2,8,13-15H2,1H3 |
Clave InChI |
RMFDPFVJWNFOJK-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
SMILES canónico |
CCCN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
Otros números CAS |
107035-09-6 107035-10-9 |
Sinónimos |
1-PPHIP 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (+)-isomer 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (-)-isomer 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (+)-isomer 1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



